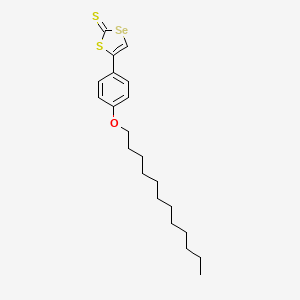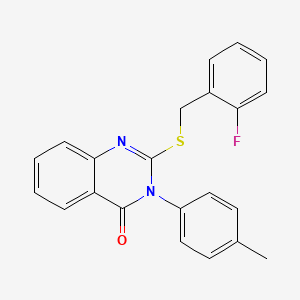
5-(4-Dodecyloxy-phenyl)-(1,3)thiaselenole-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Dodecyloxy-phenyl)-(1,3)thiaselenole-2-thione is an organoselenium compound characterized by the presence of a thiaselenole ring substituted with a dodecyloxy-phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Dodecyloxy-phenyl)-(1,3)thiaselenole-2-thione typically involves the following steps:
Formation of the Thiaselenole Ring: The thiaselenole ring can be synthesized through the reaction of a suitable selenide with a thiol under controlled conditions.
Substitution with Dodecyloxy-phenyl Group: The dodecyloxy-phenyl group is introduced via a nucleophilic substitution reaction, where the phenyl group is substituted with a dodecyloxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Dodecyloxy-phenyl)-(1,3)thiaselenole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the compound back to its selenide form.
Substitution: The phenyl group can undergo further substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-(4-Dodecyloxy-phenyl)-(1,3)thiaselenole-2-thione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organoselenium compounds.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 5-(4-Dodecyloxy-phenyl)-(1,3)thiaselenole-2-thione involves its interaction with molecular targets such as enzymes and cellular receptors. The compound’s effects are mediated through the modulation of redox pathways and the inhibition of specific enzymes involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Phenyl-(1,3)thiaselenole-2-thione: Lacks the dodecyloxy group, resulting in different chemical properties.
5-(4-Methoxy-phenyl)-(1,3)thiaselenole-2-thione: Contains a methoxy group instead of a dodecyloxy group, affecting its reactivity and applications.
Uniqueness
5-(4-Dodecyloxy-phenyl)-(1,3)thiaselenole-2-thione is unique due to the presence of the long dodecyloxy chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring amphiphilic characteristics and enhanced solubility in organic solvents.
Eigenschaften
Molekularformel |
C21H30OS2Se |
|---|---|
Molekulargewicht |
441.6 g/mol |
IUPAC-Name |
5-(4-dodecoxyphenyl)-1,3-thiaselenole-2-thione |
InChI |
InChI=1S/C21H30OS2Se/c1-2-3-4-5-6-7-8-9-10-11-16-22-19-14-12-18(13-15-19)20-17-25-21(23)24-20/h12-15,17H,2-11,16H2,1H3 |
InChI-Schlüssel |
HTJTXPIKKIJHTI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C2=C[Se]C(=S)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-benzylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine](/img/structure/B11989545.png)
![2-[4-(butylamino)-2-hydroxy-6,7-dimethoxynaphthalen-1-yl]-N-phenylacetamide](/img/structure/B11989552.png)
![[(2E)-2-(1-hexylpyridin-2(1H)-ylidene)ethylidene]propanedinitrile](/img/structure/B11989556.png)
![2-[(E)-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]imino}methyl]phenol](/img/structure/B11989562.png)





![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11989595.png)


![2-(4-Bromophenyl)-7,9-dichloro-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11989624.png)
![[2-oxo-4-(trifluoromethyl)chromen-7-yl] 3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B11989634.png)
